molecular formula C6H6N4O2S B1655847 3-Azidobenzene-1-sulfonamide CAS No. 43101-06-0

3-Azidobenzene-1-sulfonamide

Cat. No.: B1655847
CAS No.: 43101-06-0
M. Wt: 198.21
InChI Key: RLLBDYRUEHTODT-UHFFFAOYSA-N
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Description

3-Azidobenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an azide group (-N₃) attached to the benzene ring at the third position and a sulfonamide group (-SO₂NH₂) at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidobenzene-1-sulfonamide typically involves the introduction of the azide group to a benzene ring that already contains a sulfonamide group. One common method is the diazotization of 3-aminobenzenesulfonamide followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium halides (NaX) or sodium hydroxide (NaOH) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Nitrobenzene derivatives or aminobenzene derivatives.

    Reduction: Aminobenzene derivatives.

    Substitution: Halogenated or hydroxylated benzene derivatives.

Scientific Research Applications

Chemistry: 3-Azidobenzene-1-sulfonamide is used as a precursor in the synthesis of various organic compounds. Its azide group can participate in click chemistry reactions, making it valuable for constructing complex molecules .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The azide group can be selectively modified to attach fluorescent tags or other reporter groups .

Medicine: Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate .

Comparison with Similar Compounds

    4-Azidobenzene-1-sulfonamide: Similar structure but with the azide group at the fourth position.

    3-Nitrobenzene-1-sulfonamide: Contains a nitro group instead of an azide group.

    3-Aminobenzene-1-sulfonamide: Contains an amine group instead of an azide group.

Uniqueness: 3-Azidobenzene-1-sulfonamide is unique due to the presence of both azide and sulfonamide groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

3-azidobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-10-9-5-2-1-3-6(4-5)13(8,11)12/h1-4H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLBDYRUEHTODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70786708
Record name 3-Azidobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70786708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43101-06-0
Record name 3-Azidobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70786708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azidobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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